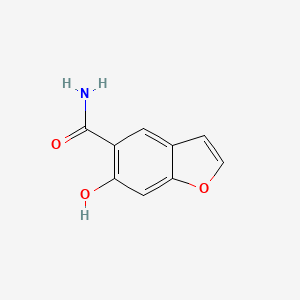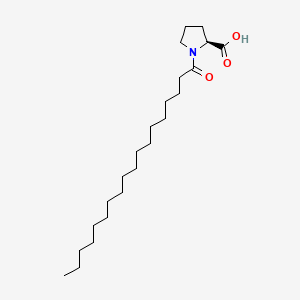
Stearoyl proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stearoyl proline, also known as N-stearoyl proline, is a compound belonging to the class of N-acylamides. These molecules are characterized by a fatty acyl group linked to a primary amine by an amide bond. Specifically, this compound is a stearic acid amide of proline
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of stearoyl proline typically involves the coupling of stearic acid with the α-amino group of proline. One common method involves the preparation of acid chlorides followed by the reaction with proline in an acetone and water mixture at a pH of 12, adjusted using sodium hydroxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced analytical techniques such as Fourier transform infrared spectroscopy, nuclear magnetic resonance spectroscopy, and differential scanning calorimetry to confirm the identity and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Stearoyl proline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield this compound oxide, while reduction may yield this compound alcohol.
Aplicaciones Científicas De Investigación
Stearoyl proline has a wide range of applications in scientific research, including:
Medicine: Its biodegradability and biocompatibility make it a candidate for use in medical applications, such as drug delivery systems.
Industry: It is used in the formulation of detergents, emulsifiers, and preservatives for biomaterials.
Mecanismo De Acción
The mechanism of action of stearoyl proline involves its interaction with cellular membranes. As a surfactant, it can disrupt the lipid bilayer of microbial cells, leading to cell lysis and death . Additionally, its fatty acyl group can interact with various molecular targets, affecting cellular processes and pathways.
Comparación Con Compuestos Similares
- N-stearoyl phenylalanine
- N-stearoyl tryptophan
- N-stearoyl arginine
- N-stearoyl lysine
- N-stearoyl aspartic acid
- N-stearoyl tyrosine
Comparison: Stearoyl proline stands out due to its superior antimicrobial activity compared to other N-stearoyl amino acids
Propiedades
Número CAS |
36577-40-9 |
|---|---|
Fórmula molecular |
C23H43NO3 |
Peso molecular |
381.6 g/mol |
Nombre IUPAC |
(2S)-1-octadecanoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(25)24-20-17-18-21(24)23(26)27/h21H,2-20H2,1H3,(H,26,27)/t21-/m0/s1 |
Clave InChI |
IYWTVBWXIUJHNJ-NRFANRHFSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)N1CCCC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


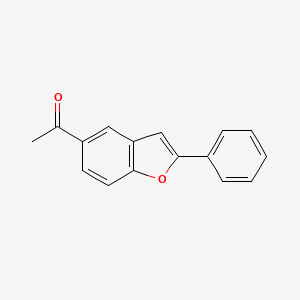

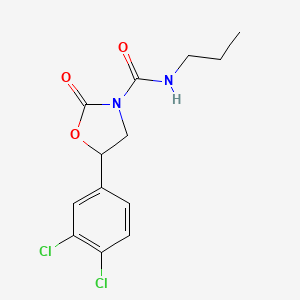
![9b-Methyl-1,2,3,9b-tetrahydrodibenzo[b,d]furan](/img/structure/B12886448.png)
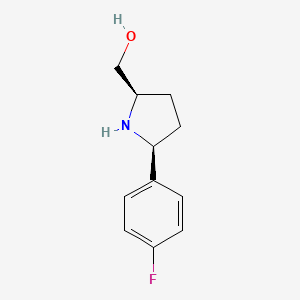
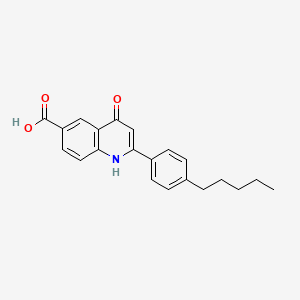
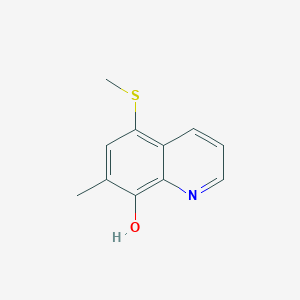
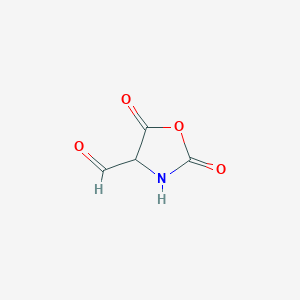
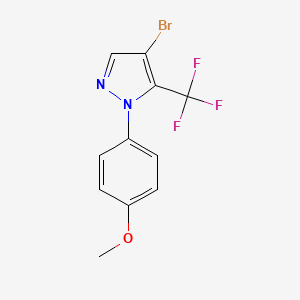
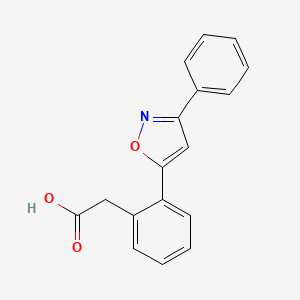
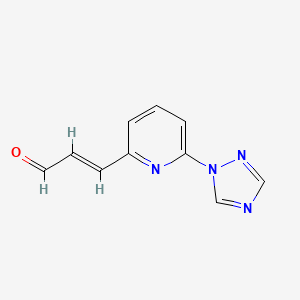
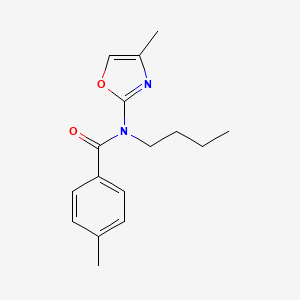
![2-Methyl-4H-benzo[4,5]imidazo[1,2-b]pyrazol-3-amine](/img/structure/B12886506.png)
